



Application Note: A Step-by-Step Guide to Indocyanine Green (ICG)-Amine Conjugation

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Compound of Interest		
Compound Name:	ICG-amine	
Cat. No.:	B12419035	Get Quote

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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use in applications such as determining cardiac output, hepatic function, and ophthalmic angiography.[1][2] Its peak spectral absorption and emission in the NIR window (750-950 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging.[2][3]

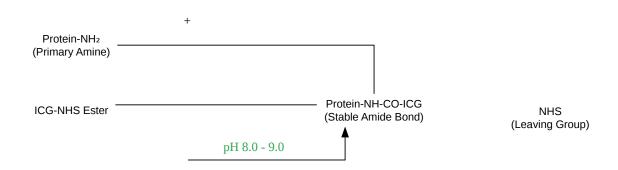
To achieve targeted imaging of specific biological entities like tumors or inflamed tissues, ICG can be covalently conjugated to targeting molecules such as antibodies, peptides, or nanoparticles.[1] The most common and robust method for this is the conjugation of an amine-reactive ICG derivative, typically an N-hydroxysuccinimide (NHS) ester (ICG-NHS or ICG-sulfo-OSu), to primary amine groups (-NH $_2$) present on the targeting molecule. These primary amines are readily available on the ϵ -amino groups of lysine residues in proteins and antibodies. The reaction forms a stable, covalent amide bond, linking the ICG dye to the biomolecule.

This document provides a detailed, step-by-step protocol for the conjugation of ICG-NHS ester to amine-containing molecules, purification of the resulting conjugate, and its subsequent characterization.



Reaction Principle and Workflow

The conjugation chemistry is based on the reaction of an ICG N-hydroxysuccinimide ester with a primary amine. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond between the ICG molecule and the protein. The reaction is pH-dependent and is most efficient at a slightly basic pH of 8.0-9.0, which ensures that the primary amine is deprotonated and thus nucleophilic.

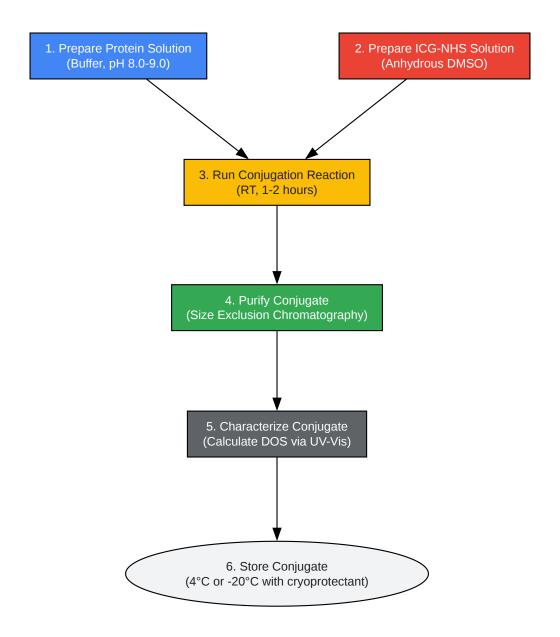


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Caption: Chemical reaction scheme for ICG-NHS ester conjugation to a primary amine.

The overall experimental process follows a logical sequence of preparation, reaction, purification, and analysis.





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Caption: General experimental workflow for ICG-amine conjugation.

Detailed Protocols Materials and Reagents



- Amine-Reactive ICG (e.g., ICG-NHS Ester or ICG-sulfo-OSu)
- Amine-containing molecule (e.g., IgG antibody, protein, or peptide)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0-9.0
- Purification Column: Desalting column (e.g., Sephadex G-25, PD-10)
- Elution Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4
- UV-Vis Spectrophotometer
- Storage Additives (optional): Bovine Serum Albumin (BSA), Sodium Azide

Protocol 1: Preparation of Reagents

- Prepare the Protein Solution (Solution A):
 - The protein must be in an amine-free buffer. Buffers containing Tris or glycine will compete
 with the reaction and must be removed by dialysis or buffer exchange into PBS.
 - For optimal labeling, the protein concentration should be at least 2 mg/mL. Lower concentrations can significantly reduce labeling efficiency.
 - Adjust the pH of the protein solution to 8.5 ± 0.5 . This can be done by adding 1/10th the volume of 1 M sodium bicarbonate (pH ~9.0) to the protein solution. Confirm the final pH.
- Prepare the ICG-NHS Ester Stock Solution (Solution B):
 - ICG-NHS ester is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.
 - Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
 - This stock solution should be used promptly. Extended storage, even at -20°C, can reduce its reactivity.



Protocol 2: The Conjugation Reaction

- Determine Molar Ratio: The optimal molar ratio of ICG-NHS ester to protein depends on the protein and the desired Degree of Substitution (DOS). A starting point of a 10:1 molar ratio of dye to protein is recommended. This can be optimized by testing ratios from 5:1 to 20:1.
 - Caution: High molar ratios can lead to protein aggregation and precipitation.
- Perform the Reaction:
 - While gently vortexing, add the calculated volume of ICG-NHS stock solution (Solution B) to the protein solution (Solution A).
 - Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%, as higher concentrations can denature the protein.
 - Incubate the reaction mixture for 60-120 minutes at room temperature, protected from light. Gentle shaking or rotation during incubation can improve efficiency.

Protocol 3: Purification of the ICG-Conjugate

Unreacted ICG-NHS ester must be removed from the conjugate. The most common method for this is size exclusion chromatography using a desalting column.

- Prepare the Column: Equilibrate a Sephadex G-25 (or similar) desalting column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.
- Load the Sample: Apply the entire reaction mixture from Protocol 2 to the top of the equilibrated column.
- Elute the Conjugate: As the sample enters the resin, begin adding PBS buffer to the top of the column. The ICG-protein conjugate, being larger, will elute first and typically appears as the first colored band. The smaller, unconjugated ICG molecules will be retained longer and elute in later fractions.
- Collect Fractions: Collect the fractions containing the green-colored conjugate. Combine the fractions that contain the desired product. For more precise purification and removal of aggregates, size-exclusion HPLC (SE-HPLC) is recommended.



Protocol 4: Characterization (Degree of Substitution)

The Degree of Substitution (DOS), or the average number of ICG molecules per protein molecule, is a critical parameter. It can be determined using UV-Vis spectrophotometry.

- Measure Absorbance: Dilute a sample of the purified conjugate in PBS to a concentration where the absorbance values are within the linear range of the spectrophotometer (typically 0.1 to 0.9). Measure the absorbance at 280 nm (A₂₈₀, for protein) and at the absorbance maximum for ICG (A_{max}, typically ~785 nm).
- Calculate Protein Concentration: ICG also absorbs light at 280 nm. To get an accurate protein concentration, you must correct the A₂₈₀ reading.
 - Corrected A₂₈₀ = A₂₈₀ (A_{max} × CF)
 - The Correction Factor (CF) is the ratio of ICG's absorbance at 280 nm to its absorbance at its λ_{max} . This value is often provided by the dye manufacturer (e.g., 0.05 for ICG-NHS from BioActs).
 - Protein Concentration (M) = Corrected A₂₈₀ / ε protein
 - Where ε _protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
- Calculate Dye Concentration:
 - Dye Concentration (M) = A_{max} / ε dye
 - Where ϵ _dye is the molar extinction coefficient of the ICG at its λ_{max} (e.g., ~218,000 $M^{-1}cm^{-1}$ to 230,000 $M^{-1}cm^{-1}$).
- Calculate DOS:
 - DOS = Dye Concentration (M) / Protein Concentration (M)
 - An optimal DOS for most antibodies is between 2 and 10.

Protocol 5: Storage and Handling



- Store the purified conjugate at 4°C, protected from light. For short-term storage, adding a
 carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide) can
 improve stability.
- For long-term storage, the conjugate can be divided into single-use aliquots and stored at -20°C or -80°C. Adding a cryoprotectant like glycerol to a final concentration of 50% is recommended for frozen storage.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a typical ICG-antibody conjugation.

Table 1: Recommended Reaction and Storage Conditions

Parameter	Recommended Value/Condition	Notes
Reaction pH	8.0 - 9.0	Ensures primary amines are deprotonated and reactive.
Reaction Time	60 - 120 minutes	Longer times may not significantly increase yield.
Reaction Temperature	Room Temperature (~25°C)	Convenient and generally sufficient.
Protein Concentration	> 2 mg/mL	Critical for achieving good labeling efficiency.
DMSO in Reaction	< 10% (v/v)	Higher concentrations may cause protein denaturation.
Short-Term Storage	4°C with 0.1% BSA, 0.02% NaN₃	Protect from light. Stable for weeks to months.

| Long-Term Storage | -20°C or -80°C with 50% glycerol | Aliquot to avoid freeze-thaw cycles. |

Table 2: Example Molar Ratios and Resulting Conjugation Outcomes



Input Molar Ratio (Dye:Protein)	Typical Yield of Desired Conjugate	Observations	Reference
5:1	72%	Low level of aggregation observed.	
10:1	53%	Moderate level of aggregation. A good starting point.	

| 20:1 | 19% | Significant formation of high molecular weight aggregates. | |

Table 3: Spectrophotometric Data for DOS Calculation

Parameter	Symbol	Typical Value	Notes
ICG Absorbance Max	λ _{max}	~785 - 800 nm	Can shift depending on conjugation and environment.
ICG Molar Extinction Coeff.	ε_dye	~220,000 M ⁻¹ cm ⁻¹	Check manufacturer's data sheet for specific value.
IgG Molar Extinction Coeff.	ε_protein	~210,000 M ⁻¹ cm ⁻¹	For a typical IgG at 280 nm.

| ICG Correction Factor at 280 nm | CF | \sim 0.05 | Varies by supplier; essential for accurate protein measurement. |

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